molecular formula C7H10F4O B2424556 (2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol CAS No. 2248214-37-9

(2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol

Cat. No.: B2424556
CAS No.: 2248214-37-9
M. Wt: 186.15
InChI Key: ZZDCLTWPVJCPSI-ROLXFIACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, such as high stability and reactivity, which make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol typically involves the following steps:

    Fluorination: The addition of fluorine atoms to the cyclobutyl ring, often using reagents like sulfur tetrafluoride or diethylaminosulfur trifluoride.

    Alcohol Formation: The conversion of the intermediate compound to the final alcohol form, which can be done through reduction reactions using reagents like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process would be optimized for cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction to alkanes using hydrogenation catalysts.

    Substitution: Halogenation or other substitution reactions using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol is used as a building block for the synthesis of more complex fluorinated compounds.

Biology

In biological research, it may be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

Medicine

In medicine, fluorinated compounds are often explored for their potential as pharmaceuticals due to their stability and bioactivity.

Industry

Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)ethanol
  • (2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)butan-1-ol

Uniqueness

(2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol is unique due to its specific fluorination pattern and the presence of the cyclobutyl ring, which imparts distinct chemical and physical properties compared to other fluorinated alcohols.

Properties

IUPAC Name

(2R)-2-(2,2,3,3-tetrafluorocyclobutyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F4O/c1-4(3-12)5-2-6(8,9)7(5,10)11/h4-5,12H,2-3H2,1H3/t4-,5?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDCLTWPVJCPSI-ROLXFIACSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CC(C1(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CC(C1(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.